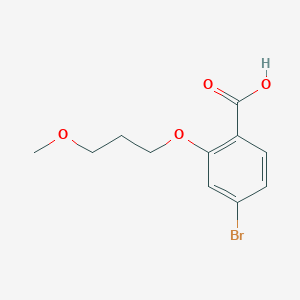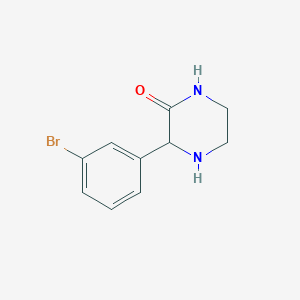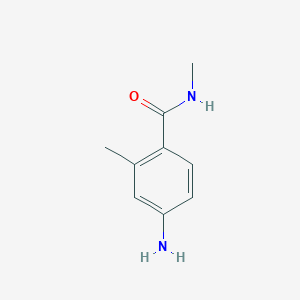
3-(2,3-Difluorophenyl)-2-methylpropanoic acid
Overview
Description
“3-(2,3-Difluorophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-Difluorophenyl)-2-methylpropanoic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 258.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 109.9±23.2 °C . The compound has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 125.3±3.0 cm3 .
Scientific Research Applications
Synthesis and Biological Activity
A study by Dilber et al. (2008) discusses the synthesis of β-hydroxy-β-arylpropanoic acids, a class of compounds structurally similar to NSAIDs like ibuprofen, which includes derivatives like 3-(2,3-Difluorophenyl)-2-methylpropanoic acid. Their research highlights the anti-inflammatory activity of these compounds, comparing them to standard NSAIDs, and evaluating their molecular docking potential as COX-2 inhibitors (Dilber et al., 2008).
Thermochemical Properties
Verevkin's research (2000) focuses on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, a structurally related compound. The study provides insights into the enthalpies of vaporization or sublimation, which are crucial for understanding the physical behavior of these acids under different conditions (Verevkin, 2000).
Chiral Separation Techniques
Wu et al. (2016) discuss the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids, including those with structures similar to 3-(2,3-Difluorophenyl)-2-methylpropanoic acid, using chiral supercritical fluid chromatography (SFC). This study is significant for the separation of chiral compounds, which is a critical process in pharmaceutical research and development (Wu et al., 2016).
Enantioselective Synthesis
Jeulin et al. (2007) presented a method for the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, showcasing the potential for producing chiral compounds with high precision. This research is relevant for creating enantiomerically pure substances, which are important in drug development and other areas of chemistry (Jeulin et al., 2007).
Bio-Production of Related Compounds
Jers et al. (2019) explored the bio-production of 3-hydroxypropanoic acid from glycerol, highlighting advances in metabolic engineering and synthetic biology. This research is pertinent to the production of chemicals like 3-(2,3-Difluorophenyl)-2-methylpropanoic acid, demonstrating the potential of biotechnological methods in chemical synthesis (Jers et al., 2019).
Organometallic Chemistry Applications
Erker (2005) discusses the use of tris(pentafluorophenyl)borane in organic and organometallic chemistry, which could be relevant for reactions involving 3-(2,3-Difluorophenyl)-2-methylpropanoic acid. This research demonstrates the versatility of boron Lewis acids in catalyzing various chemical reactions, including those relevant to the synthesis and modification of complex organic compounds (Erker, 2005).
properties
IUPAC Name |
3-(2,3-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRJYHAVDILDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Difluorophenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)





![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)

![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)


![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)
